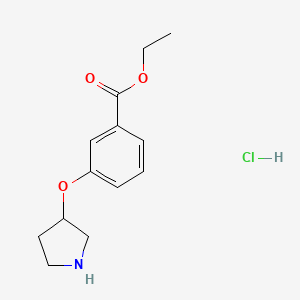

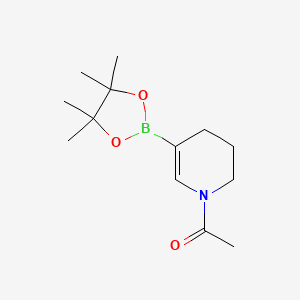

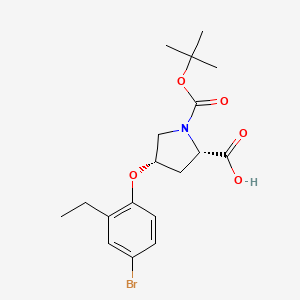

1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone

Übersicht

Beschreibung

The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . This is a boronic ester, which is often used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane includes a boron atom bonded to two oxygen atoms and a carbon ring .

Chemical Reactions Analysis

Boronic esters like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are often used in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a liquid at 20°C. It has a boiling point of 43°C at 50 mmHg and a refractive index of 1.40 . It should be stored at 0-10°C .

Wissenschaftliche Forschungsanwendungen

Enzymatic Degradation of Organic Pollutants

Enzymatic approaches using redox mediators have been explored for the degradation of recalcitrant organic compounds in wastewater. The use of enzymes like laccases and peroxidases, in conjunction with redox mediators, enhances the efficiency of degradation of pollutants. This approach could potentially involve derivatives of the compound , given its structural features that may support redox activities (Husain & Husain, 2007).

Advanced Organic Synthesis

The compound's structure suggests its utility in organic synthesis, particularly in the construction of complex molecules. For instance, 1,4-dihydropyridines are significant for their presence in biological applications and as key motifs in drug development. Recent methodologies emphasize atom economy and environmental considerations in synthesizing bioactive 1,4-dihydropyridines, indicating a potential role for the compound in similar synthetic applications (Sohal, 2021).

Antioxidant Properties

Compounds related to the one , especially those with boron-containing structures, have been investigated for their antioxidant properties. Chromones and their derivatives, for example, have been studied for their ability to scavenge free radicals and potentially delay or inhibit cell impairment leading to diseases. This suggests a possible research avenue for exploring the antioxidant capacity of the compound (Yadav et al., 2014).

Liquid Crystal Technologies

The structural characteristics of compounds like the one also find applications in the development of liquid crystal technologies. Methylene-linked liquid crystal dimers, for instance, exhibit unique transitional properties that are valuable in creating advanced display and optical devices (Henderson & Imrie, 2011).

Environmental Toxicology

Understanding the environmental impact and toxicological profiles of complex organic compounds, including those related to the compound , is crucial. Research into dioxins, for example, has provided insights into the carcinogenic potential of certain compounds when released into the environment (Steenland et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO3/c1-10(16)15-8-6-7-11(9-15)14-17-12(2,3)13(4,5)18-14/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPMZWUKXSWIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(CCC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![3-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397667.png)

![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)

![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)

![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)

![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)